molecular formula C37H39N5O9S B12369696 PROTAC |A-synuclein degrader 6

PROTAC |A-synuclein degrader 6

Cat. No.: B12369696
M. Wt: 729.8 g/mol
InChI Key: PWVHWGSXBYTNNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Ubiquitin-Proteasome System in Proteostasis and Disease

The ubiquitin-proteasome system (UPS) is a critical component of the cellular machinery responsible for maintaining protein homeostasis, or proteostasis. nih.govnih.gov This system identifies and eliminates misfolded, damaged, or unneeded proteins through a two-step process: ubiquitination and proteasomal degradation. nih.govfrontiersin.org In the first step, ubiquitin, a small regulatory protein, is attached to the target protein in a chain-like fashion. frontiersin.org This polyubiquitin (B1169507) chain acts as a tag, marking the protein for destruction by the proteasome, a large protein complex that functions as a cellular recycling plant, breaking down the tagged protein into smaller peptides. mdpi.comfrontiersin.org

Dysfunction of the UPS has been implicated in a variety of human diseases, including neurodegenerative disorders. nih.govfrontiersin.org In these conditions, the accumulation of abnormal, aggregation-prone proteins suggests a failure of the UPS to effectively clear these toxic species. nih.govki.se This impairment can lead to the formation of protein aggregates that are a hallmark of diseases like Parkinson's and Alzheimer's. nih.govfrontiersin.org

Pathogenic Role of α-Synuclein in Synucleinopathies

α-synuclein is a 140-amino acid protein primarily found in the nervous system. mdpi.comnih.gov While its precise function is still under investigation, it is believed to play a role in regulating neurotransmitter release. mdpi.com In a group of neurodegenerative disorders collectively known as synucleinopathies, which includes Parkinson's disease, dementia with Lewy bodies, and multiple system atrophy, α-synuclein misfolds and aggregates, forming toxic clumps called Lewy bodies and Lewy neurites within brain cells. revvity.commdpi.comresearchgate.net

These α-synuclein aggregates are cytotoxic and are considered a central player in the disease process. mdpi.comnih.gov The accumulation of these aggregates disrupts normal cellular functions, leading to neuronal dysfunction and eventual cell death. researchgate.net Furthermore, there is evidence that these toxic aggregates can propagate from one neuron to another, contributing to the progressive nature of these diseases. mdpi.com A significant portion of the aggregated α-synuclein found in Lewy bodies is phosphorylated at a specific site (Ser129), a modification believed to be of pathological importance. mdpi.comnih.gov

Emergence of Targeted Protein Degradation as a Therapeutic Modality

The challenges associated with traditional drug development for neurodegenerative diseases, such as the "undruggable" nature of many target proteins, have spurred the development of new therapeutic approaches. revvity.comnih.gov Targeted protein degradation (TPD) has emerged as a powerful strategy that, instead of merely inhibiting a protein's function, leads to its complete removal from the cell. revvity.commdpi.comnih.gov This approach offers several advantages, including the potential to target proteins that lack traditional binding pockets for small molecule inhibitors and the ability to act catalytically, where a single degrader molecule can trigger the destruction of multiple target proteins. nih.govdrughunter.com

Several TPD technologies have been developed, including proteolysis-targeting chimeras (PROTACs), molecular glues, and autophagy-targeting chimeras (AUTACs). nih.govmdpi.com These technologies harness the cell's natural degradation pathways, such as the UPS and the autophagy-lysosome system, to selectively eliminate disease-causing proteins. mdpi.com

Overview of PROTAC Technology for Intracellular Protein Clearance

PROTACs are bifunctional molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase, a key component of the UPS. mdpi.comnih.gov A PROTAC molecule consists of three parts: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two ligands. mdpi.comfrontiersin.org

By simultaneously binding to both the target protein and the E3 ligase, the PROTAC forms a ternary complex. nih.gov This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome. frontiersin.org After the ubiquitinated protein is degraded, the PROTAC molecule is released and can go on to target another protein molecule, acting in a catalytic manner. drughunter.com This technology has shown promise in targeting a wide range of proteins, including those implicated in cancer and neurodegenerative diseases. frontiersin.orgmdpi.com

The development of PROTACs capable of targeting α-synuclein, such as PROTAC α-synuclein degrader 6, represents a significant step forward in the potential treatment of synucleinopathies. This specific degrader has been shown to effectively reduce levels of both α-synuclein and tau protein, another key player in some neurodegenerative diseases. medchemexpress.com

Research Findings on PROTAC α-Synuclein Degrader 6

The following table summarizes key research findings related to PROTAC α-synuclein degrader 6 and similar protein degraders targeting α-synuclein.

FindingDescriptionSource(s)
Degradation Efficacy PROTAC α-synuclein degrader 6 (also referred to as compound T3) demonstrates the ability to degrade α-synuclein with an EC50 of 1.57 μM. It also degrades tau protein with an EC50 of 4.09 μM. medchemexpress.com
Mechanism of Action This PROTAC functions by linking the target protein (α-synuclein or tau) to the E3 ubiquitin ligase cereblon, thereby inducing its ubiquitination and subsequent degradation by the proteasome. medchemexpress.com
Cellular Rescue A peptide-based PROTAC has been shown to selectively degrade α-synuclein in neuroblastoma cells and primary neurons in a time- and dose-dependent manner. This reduction in α-synuclein levels rescued mitochondrial dysfunction and other cellular defects caused by α-synuclein overexpression. nih.gov
Broad Applicability The development of PROTACs targeting proteins implicated in neurodegenerative diseases, such as α-synuclein and LRRK2, highlights the potential of this technology as a therapeutic strategy for conditions like Parkinson's disease. nih.govarvinas.com
Overcoming "Undruggable" Targets PROTAC technology offers a way to target proteins like α-synuclein that have been traditionally considered "undruggable" by conventional small-molecule inhibitors. revvity.comnih.gov

Properties

Molecular Formula

C37H39N5O9S

Molecular Weight

729.8 g/mol

IUPAC Name

2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxy-N-[2-[2-[2-[2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]ethoxy]ethoxy]ethoxy]ethyl]acetamide

InChI

InChI=1S/C37H39N5O9S/c1-23-5-10-27-30(21-23)52-35(40-27)24-6-8-25(9-7-24)38-13-15-48-17-19-50-20-18-49-16-14-39-32(44)22-51-29-4-2-3-26-33(29)37(47)42(36(26)46)28-11-12-31(43)41-34(28)45/h2-10,21,28,38H,11-20,22H2,1H3,(H,39,44)(H,41,43,45)

InChI Key

PWVHWGSXBYTNNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NCCOCCOCCOCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O

Origin of Product

United States

Protac α Synuclein Degrader 6: Design Principles and Synthetic Methodology

Rationale for Target Selection: α-Synuclein Aggregates and Monomers

The selection of α-synuclein as a target for degradation is rooted in its well-established role in the pathogenesis of synucleinopathies. In these diseases, the α-synuclein protein misfolds and aggregates, initially forming soluble oligomers and eventually insoluble fibrils that accumulate in neurons as Lewy bodies. These aggregates are believed to be the primary toxic species, disrupting cellular function and leading to neuronal death.

The therapeutic rationale for targeting α-synuclein is twofold:

Elimination of Toxic Aggregates: By promoting the degradation of pre-existing α-synuclein aggregates, a PROTAC could directly address the pathogenic species responsible for cellular toxicity.

Reduction of Monomeric Precursors: Targeting monomeric α-synuclein for degradation reduces the available pool of protein that can misfold and aggregate, thereby preventing the formation of new toxic species.

Therefore, an effective α-synuclein-targeting PROTAC should ideally be capable of recognizing and promoting the degradation of both aggregated and monomeric forms of the protein.

Ligand Components: A Tripartite Molecular Architecture

PROTACs are comprised of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The specific choice of each component is critical for the efficacy and selectivity of the resulting degrader.

α-Synuclein Ligand Selection

The development of potent and selective ligands for α-synuclein has been a key area of research. Several scaffolds have been explored for their ability to bind to different forms of the protein. Two prominent examples that have been incorporated into α-synuclein-targeting PROTACs are:

Anle138b-centered ligands: Anle138b is a small molecule that has shown efficacy in animal models of Parkinson's disease by inhibiting the formation of α-synuclein oligomers. Its structure has been modified to serve as a warhead in PROTAC design, enabling the targeting of α-synuclein aggregates.

Sery308/sery384-based ligands: These small molecules have also been identified as binders of α-synuclein aggregates. Research has focused on utilizing these scaffolds to design PROTACs that can specifically recognize and induce the degradation of these pathological forms of the protein.

For PROTAC α-Synuclein Degrader 6, a specific, though not widely published in peer-reviewed literature, α-synuclein ligand is utilized. This ligand is crucial for the selective recognition of α-synuclein, initiating the degradation process.

E3 Ubiquitin Ligase Recruiter Selection

The choice of the E3 ubiquitin ligase to be recruited is another critical determinant of a PROTAC's success. Different E3 ligases have distinct expression patterns and substrate specificities, which can be leveraged to achieve tissue- or cell-type-specific protein degradation. Commonly recruited E3 ligases in PROTAC design include:

Cereblon (CRBN): Ligands for Cereblon, such as derivatives of thalidomide (B1683933) and lenalidomide, are widely used in PROTAC development. Cereblon is a substrate receptor of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex.

Von Hippel-Lindau (VHL): VHL is another popular E3 ligase substrate receptor that is often recruited by PROTACs.

Cellular Inhibitor of Apoptosis Protein 1 (cIAP1): Ligands for cIAP1 have also been successfully incorporated into PROTACs.

Mouse Double Minute 2 Homolog (MDM2): MDM2 is another E3 ligase that has been targeted in PROTAC design.

PROTAC α-Synuclein Degrader 6 specifically employs a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This choice is likely based on the high expression of Cereblon in various tissues, including the brain, which is the primary site of α-synuclein pathology.

Linker Design and Optimization Strategies

The linker component of a PROTAC is not merely a passive connector but plays a crucial role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The properties of the linker can significantly impact the potency and selectivity of the degrader.

Chemical Composition and Flexibility

The chemical composition of the linker influences its physicochemical properties, such as solubility and cell permeability. Common linker motifs include polyethylene (B3416737) glycol (PEG) chains and alkyl chains. The flexibility of the linker is also a key parameter. A flexible linker can allow for the necessary conformational adjustments required for the formation of a stable ternary complex.

Length Variation and Conformational Dynamics

The length of the linker is a critical parameter that needs to be optimized for each target-E3 ligase pair. A linker that is too short may not allow for the simultaneous binding of the target protein and the E3 ligase, while a linker that is too long may result in an unstable ternary complex. The conformational dynamics of the linker can also influence the efficiency of the degradation process.

For PROTAC α-Synuclein Degrader 6, a PEG-based linker is utilized. This type of linker is known to enhance solubility and provides the necessary flexibility and length to facilitate the formation of the α-synuclein-PROTAC-Cereblon ternary complex.

Synthetic Methodology

The synthesis of PROTAC α-Synuclein Degrader 6 involves a multi-step process that brings together the three key components. A general synthetic strategy would involve the individual synthesis of the α-synuclein ligand, the E3 ligase ligand, and the linker, followed by their sequential coupling.

A key intermediate in the synthesis of similar PROTACs is often a functionalized E3 ligase ligand-linker conjugate. For instance, a thalidomide derivative connected to a PEG linker with a reactive group at the other end can be prepared. This intermediate can then be coupled to the α-synuclein ligand to yield the final PROTAC molecule. Common coupling reactions used in PROTAC synthesis include amidation and "click" chemistry, which are known for their high efficiency and reliability.

Research Findings on α-Synuclein Degraders

The development of PROTACs targeting α-synuclein is an active area of research. Studies on various α-synuclein degraders have demonstrated their potential in reducing the levels of this pathogenic protein in cellular models.

Degrader Typeα-Synuclein LigandE3 Ligase RecruiterLinker TypeKey Findings
Anle138b-based Anle138b derivativeCereblonPEG/AlkylDemonstrated inhibition of α-synuclein aggregation and induction of its degradation.
Sery384-based Sery384 derivativeCereblon, VHL, cIAP1PEG/AlkylShowed degradation of α-synuclein aggregates in a dose- and time-dependent manner.
PROTAC α-Synuclein Degrader 6 Proprietary LigandCereblonPEGReported to have a DC50 of 1.57 μM for α-synuclein degradation.

General Synthetic Approaches to PROTAC α-Synuclein Degrader 6

The synthesis of PROTAC α-Synuclein Degrader 6, a molecule designed to induce the degradation of α-synuclein, is a multi-step process that involves the strategic connection of three key components: a ligand that binds to α-synuclein, a ligand for an E3 ubiquitin ligase, and a linker to connect the two. The general synthetic approach is modular, allowing for the combination of different binders and E3 ligase ligands to optimize degradation activity.

Coupling Chemistries and Reaction Pathways

The assembly of PROTAC α-Synuclein Degrader 6, identified as compound 5 in a key study, relies on established and robust coupling chemistries. nih.gov The final key step in its synthesis is an amide condensation reaction. nih.gov

The synthesis commences with the preparation of a functionalized α-synuclein aggregation inhibitor, a sery384 analogue. This involves a series of reactions including the protection of a pyrazole (B372694) ring, reduction of a nitro group to an amine, and subsequent coupling with a pre-functionalized linker. nih.gov

The crucial amide coupling reaction involves the joining of the linker-modified sery384 analogue with an N-Boc protected bestatin (B1682670), which serves as the cIAP1 E3 ligase ligand. This reaction is typically carried out at room temperature. The final step is the removal of the Boc protecting group, which is achieved by treatment with trifluoroacetic acid (TFA). nih.gov

The reaction pathway can be summarized in the following table:

StepReactantsReagents and ConditionsProduct
1Linker-modified sery384 analogueN-Boc bestatin, Amide coupling reagentsBoc-protected PROTAC α-Synuclein Degrader 6
2Boc-protected PROTAC α-Synuclein Degrader 6Trifluoroacetic acid (TFA)PROTAC α-Synuclein Degrader 6

Purification and Characterization Methodologies

Following the synthesis, a critical step is the purification of PROTAC α-Synuclein Degrader 6 to ensure a high degree of purity for subsequent biological evaluation. The primary method employed for the purification of the crude product is column chromatography. Specifically, a dichloromethane/methanol solvent system is utilized to separate the desired compound from unreacted starting materials and byproducts. nih.gov While the specific stationary phase is not always detailed, silica (B1680970) gel chromatography is a common choice for molecules with the polarity profile of many PROTACs. High-performance liquid chromatography (HPLC), particularly reverse-phase HPLC, is also a powerful technique for the purification and purity assessment of PROTAC molecules.

Once purified, the structural integrity and identity of PROTAC α-Synuclein Degrader 6 are confirmed through a suite of analytical techniques. These methodologies provide definitive evidence of the successful synthesis of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are employed to elucidate the chemical structure.

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For PROTAC α-Synuclein Degrader 6, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons of the sery384 moiety, the protons of the bestatin ligand, and the characteristic signals of the linker.

¹³C NMR (Carbon-13 NMR): This provides information about the different carbon environments within the molecule. The ¹³C NMR spectrum of PROTAC α-Synuclein Degrader 6 would display a unique set of signals for each carbon atom in the final structure, confirming the presence of all three components. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound, providing strong evidence of its identity.

Electrospray Ionization Mass Spectrometry (ESI-MS): This soft ionization technique is well-suited for analyzing PROTAC molecules, which can be large and complex. ESI-MS analysis of PROTAC α-Synuclein Degrader 6 would show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming its molecular mass. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of the molecule. This data is crucial for unambiguously confirming the chemical formula of PROTAC α-Synuclein Degrader 6. nih.gov

The comprehensive characterization data for a compound identified as the potent α-synuclein degrader (compound 5) is presented in the table below nih.gov:

Analytical TechniqueObserved Data
¹H NMR Complex spectrum with signals corresponding to all components of the molecule.
¹³C NMR Unique signals for each carbon, confirming the complete structure.
ESI-MS (m/z) [M+H]⁺ peak observed, confirming the molecular weight.
HRMS (ESI) Calculated and found m/z values for [M+H]⁺ match, confirming the elemental composition.

Molecular Mechanism of Action of Protac α Synuclein Degrader 6

Formation of the Ternary Complex: α-Synuclein-PROTAC-E3 Ligase

PROTACs designed to target α-synuclein may utilize various E3 ligases, including von Hippel-Lindau (VHL), Cereblon (CRBN), inhibitors of apoptosis proteins (IAPs), or mouse double minute 2 homolog (MDM2). nih.govacs.org The choice of E3 ligase can influence the tissue and cell-type specificity of the PROTAC. pharmasalmanac.com

The assembly of the ternary complex is not merely a sum of two independent binding events. Instead, it often involves cooperativity, where the binding of the PROTAC to one protein influences its affinity for the second protein. Positive cooperativity, where the formation of the binary complex (e.g., PROTAC-E3 ligase) enhances the binding to the second protein (α-synuclein), can significantly increase the stability and concentration of the ternary complex. acs.org This can lead to more efficient degradation, even if the PROTAC's individual binding affinities for either the E3 ligase or the target protein are modest. acs.org Conversely, negative cooperativity can hinder the formation of the ternary complex and reduce degradation efficacy. The nature and degree of cooperativity are influenced by the specific structures of the PROTAC, the target protein, and the E3 ligase, as well as the length and composition of the linker connecting the two binding moieties. nih.gov

ComponentInteractionSignificance
PROTAC Binds to both α-synuclein and an E3 ligase.Facilitates the proximity of the target protein and the ubiquitination machinery. bpsbioscience.com
α-Synuclein The target protein for degradation.Pathological aggregation is a hallmark of synucleinopathies. acs.org
E3 Ligase (e.g., VHL, CRBN) Recruited by the PROTAC to the target protein.Catalyzes the transfer of ubiquitin to α-synuclein. acs.orgfrontiersin.org
Ternary Complex The entire α-synuclein-PROTAC-E3 ligase assembly.The essential intermediate for subsequent ubiquitination. elifesciences.org
Cooperativity The influence of one binding event on the other.Can enhance (positive) or hinder (negative) the formation and stability of the ternary complex. acs.org

This table summarizes the key components and interactions involved in the formation of the ternary complex.

The three-dimensional structure of the ternary complex is crucial for its function. The linker plays a critical role in ensuring that both the α-synuclein binder and the E3 ligase ligand can adopt an optimal orientation to bind their respective proteins simultaneously. mdpi.com Structural studies are essential to understand the precise molecular interactions that stabilize the complex and to guide the rational design of more potent and selective PROTACs. frontiersin.org However, obtaining high-resolution structural information for these dynamic and complex assemblies can be challenging. frontiersin.org Computational modeling and techniques like X-ray crystallography and cryo-electron microscopy are employed to gain insights into the architecture of these complexes. These studies help to elucidate the specific contact points between the proteins and the PROTAC, revealing the basis for observed cooperativity and guiding the optimization of linker length and composition for improved degradation efficacy. nih.gov

Ubiquitination of α-Synuclein

Once the ternary complex is formed, the recruited E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 conjugating enzyme to α-synuclein. pharmasalmanac.combpsbioscience.com This process, known as ubiquitination, is a key post-translational modification that acts as a molecular signal for protein degradation. nih.gov

The initial ubiquitination event can be followed by the attachment of additional ubiquitin molecules to one another, forming a polyubiquitin (B1169507) chain on the target protein. revvity.com Ubiquitin itself has several lysine (B10760008) residues (K6, K11, K27, K29, K33, K48, and K63) through which these chains can be formed. nih.gov The type of linkage in the polyubiquitin chain can determine the fate of the protein. Chains linked through K48 are the canonical signal for degradation by the proteasome, while K63-linked chains are often associated with other cellular processes, including lysosomal degradation pathways. marinbio.com PROTAC-mediated degradation primarily relies on the formation of K48-linked polyubiquitin chains to direct α-synuclein to the proteasome. pharmasalmanac.com

α-Synuclein is a 140-amino acid protein that contains 15 lysine residues, any of which could potentially serve as an attachment site for ubiquitin. mdpi.com The specific lysine residues on α-synuclein that are ubiquitinated can influence the efficiency of its degradation. The spatial arrangement of the ternary complex, dictated by the PROTAC's structure, determines which lysine residues on the surface of α-synuclein are exposed and accessible to the E2-ubiquitin complex. nih.gov Research is ongoing to identify the key lysine residues on α-synuclein that are preferentially targeted by different PROTAC-E3 ligase combinations and how this "ubiquitination code" affects the subsequent steps of degradation.

Ubiquitination ComponentFunction
E2 Ubiquitin-Conjugating Enzyme Carries activated ubiquitin and transfers it to the target protein.
E3 Ubiquitin Ligase Provides substrate specificity by binding to both the target protein (via the PROTAC) and the E2 enzyme. mdpi.com
Ubiquitin A small protein that is attached to lysine residues on the target protein. nih.gov
Polyubiquitin Chain A chain of ubiquitin molecules that acts as a degradation signal. revvity.com
K48 Linkage The primary type of polyubiquitin chain linkage that targets proteins for proteasomal degradation. marinbio.com
Lysine Residues on α-Synuclein The sites of ubiquitin attachment on the target protein. mdpi.com

This table outlines the key components and their functions in the ubiquitination of α-synuclein.

Proteasomal Degradation Pathway Involvement

Following polyubiquitination, the tagged α-synuclein is recognized and degraded by the 26S proteasome. pharmasalmanac.com The proteasome is a large, multi-subunit protease complex responsible for degrading a wide variety of cellular proteins, thereby maintaining protein homeostasis. nih.gov The polyubiquitin chain acts as a recognition signal for ubiquitin receptors within the 19S regulatory particle of the proteasome. nih.gov

Once bound, the proteasome unfolds the ubiquitinated α-synuclein, removes the ubiquitin chain for recycling, and translocates the unfolded polypeptide into its 20S core particle. Inside the core particle, the protein is cleaved into small peptides, which are then released into the cytoplasm and can be further broken down into individual amino acids. arvinas.com The PROTAC molecule, having facilitated the ubiquitination, is released from the complex and can then recruit another molecule of α-synuclein, acting in a catalytic manner to induce the degradation of multiple target proteins. arvinas.com Some research also suggests that in addition to the proteasomal pathway, lysosomal degradation pathways may also be involved in the clearance of PROTAC-targeted α-synuclein. researchgate.nettocris.com

Potential for Lysosomal Degradation Pathway Engagement

While the primary mechanism for PROTACs involves the ubiquitin-proteasome system, there is growing interest in harnessing lysosomal degradation pathways for clearing protein aggregates. rsc.org Technologies like lysosome-targeting chimeras (LYTACs) and autophagy-targeting chimeras (AUTOTACs) are being developed to direct proteins to the lysosome for degradation. frontiersin.org

For α-synuclein specifically, strategies that engage the lysosomal pathway are being explored. frontiersin.org For instance, some approaches utilize molecules that can bind to both α-synuclein aggregates and the autophagy receptor p62/SQSTM1, thereby directing the aggregates for degradation via macroautophagy. frontiersin.orgrevvity.com Chaperone-mediated autophagy (CMA) is another pathway that can be targeted. capes.gov.brnih.gov Degraders have been designed with a binding motif for the target protein and a CMA-targeting motif, which allows for the delivery of the protein to the lysosome for breakdown. capes.gov.br

While PROTAC α-synuclein degrader 6 primarily utilizes the proteasomal pathway through its recruitment of the Cereblon E3 ligase, the broader field of targeted protein degradation is actively investigating the potential of engaging lysosomal pathways to clear proteins like α-synuclein. rsc.orgfrontiersin.org

Catalytic Degradation Cycle of PROTAC α-Synuclein Degrader 6

A key feature of PROTAC α-synuclein degrader 6 is its catalytic mode of action. amazonaws.comdrughunter.com Unlike traditional inhibitors that require a one-to-one stoichiometric relationship with their target, a single PROTAC molecule can induce the degradation of multiple target protein molecules. amazonaws.com

The catalytic cycle begins with the formation of the ternary complex (α-synuclein–PROTAC–E3 ligase). acs.org After the polyubiquitination of α-synuclein, the tagged protein is released from the complex and targeted to the proteasome for degradation. amazonaws.comacs.org The PROTAC molecule is then free to dissociate and bind to another α-synuclein protein and E3 ligase, initiating a new round of degradation. amazonaws.com This cyclical process allows a substoichiometric amount of the degrader to achieve a significant reduction in the levels of the target protein. acs.org The efficiency of this catalytic cycle is influenced by factors such as the stability and cooperativity of the ternary complex. acs.org

Table 1: Research Findings on PROTAC α-Synuclein Degrader 6 and Related Compounds

Compound/System Target Protein(s) Recruited E3 Ligase Key Findings
PROTAC α-synuclein degrader 6 (compound T3) α-synuclein, Tau Cereblon (CRBN) Induces degradation of α-synuclein with an EC50 of 1.57 μM and Tau with an EC50 of 4.09 μM. medchemexpress.com
Anle138b-centered PROTACs α-synuclein aggregates Cereblon (CRBN) Designed to target α-synuclein aggregates for proteasomal degradation. mdpi.com
Sery384-based PROTACs α-synuclein aggregates Cereblon (CRBN), von Hippel-Lindau (VHL), cIAP1 Compound 5, a sery384-based PROTAC, showed significant degradation of α-synuclein aggregates with a DC50 of 5.049 μM. nih.gov
Peptide-based PROTAC α-synuclein Proteasome Selectively degraded α-synuclein in a time- and dose-dependent manner in neuroblastoma cells and primary neurons, rescuing mitochondrial dysfunction. nih.govresearchgate.net
VHL-NbSYN87 AdPROM α-synuclein von Hippel-Lindau (VHL) An affinity-directed protein missile (AdPROM) system that effectively degrades endogenous and clinically relevant mutant forms of α-synuclein. biorxiv.org

In Vitro and Cellular Characterization of Degradation Efficacy

Concentration-Dependent Degradation of α-Synuclein

The efficacy of PROTAC α-synuclein degrader 6 is fundamentally linked to its concentration. As a bifunctional molecule, it brings the target protein (α-synuclein) into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. This process is inherently dependent on the formation of a ternary complex between the degrader, the target protein, and the E3 ligase, the stability and formation of which are influenced by the degrader's concentration.

Degradation Concentration 50% (DC50) Determination

The potency of a PROTAC is often measured by its DC50 value, which represents the concentration of the compound required to degrade 50% of the target protein. For PROTAC α-synuclein degrader 6 (compound T3), the half-maximal effective concentration (EC50) for the degradation of α-synuclein has been determined to be 1.57 µM. medchemexpress.commedchemexpress.com While EC50 and DC50 are often used interchangeably, EC50 is the precise term reported in the characterization of this compound. This value indicates sub-micromolar to low micromolar potency in cellular assays.

ParameterValue (µM)Target Protein
EC50 1.57α-Synuclein
EC50 4.09Tau
Data sourced from MedChemExpress. medchemexpress.commedchemexpress.com

Maximum Degradation (Dmax) Assessment

The Dmax value represents the maximum percentage of a target protein that can be degraded by a PROTAC, regardless of concentration. This parameter is crucial as it defines the upper limit of the degrader's efficacy. For PROTAC α-synuclein degrader 6, specific Dmax values for α-synuclein degradation have not been detailed in the reviewed scientific literature.

Time-Dependent Degradation Kinetics

The kinetics of PROTAC-mediated degradation, including the onset, rate, and duration of the effect, are critical for understanding the compound's pharmacological profile. However, specific studies detailing the time-course of α-synuclein degradation induced by PROTAC α-synuclein degrader 6 are not available in the reviewed literature.

Degradation of Specific α-Synuclein Species (Monomers, Oligomers, Aggregates)

Neurodegenerative diseases are often characterized by the aggregation of proteins into various species, from soluble monomers to toxic oligomers and insoluble fibrils. The therapeutic potential of a degrader can be significantly enhanced if it selectively targets these pathological aggregates.

PROTAC α-synuclein degrader 6 is a dual-targeting PROTAC that incorporates a derivative of thioflavin-T as its ligand for the target proteins. nih.gov Thioflavin-T and its derivatives are well-known for their ability to bind to the beta-sheet structures characteristic of amyloid fibers. This design suggests that PROTAC α-synuclein degrader 6 preferentially recognizes and binds to misfolded, aggregated forms of α-synuclein, thereby targeting these pathological species for degradation. nih.gov

Degradation Profile in Genetically Modified Cellular Models

Mutations in the α-synuclein gene (SNCA), such as A53T, or multiplication of the gene are causative factors in familial Parkinson's disease. Cellular models incorporating these genetic modifications are valuable tools for testing the efficacy of therapeutic agents in a disease-relevant context. At present, studies that specifically detail the degradation profile of PROTAC α-synuclein degrader 6 in genetically modified cellular models have not been identified in the public scientific literature.

Assessment of Ubiquitination Levels of α-Synuclein

A fundamental step in the mechanism of action for any Proteolysis-Targeting Chimera (PROTAC) is the ubiquitination of the target protein, which flags it for degradation by the proteasome. scienceopen.comscienceopen.com For PROTAC α-synuclein degrader 6, the induction of α-synuclein ubiquitination is a critical indicator of its engagement with the cellular protein degradation machinery. The process involves the recruitment of an E3 ubiquitin ligase to the α-synuclein protein, facilitated by the PROTAC molecule, leading to the transfer of ubiquitin molecules to the target protein. tandfonline.com

To quantitatively assess the ubiquitination of α-synuclein following treatment with PROTAC α-synuclein degrader 6, researchers typically employ co-immunoprecipitation assays in relevant cellular models. In these experiments, cells overexpressing α-synuclein are treated with varying concentrations of the degrader. Following treatment, cell lysates are subjected to immunoprecipitation using an antibody specific for α-synuclein. The captured protein complexes are then analyzed by western blot using an antibody that recognizes ubiquitin.

Research findings indicate that PROTAC α-synuclein degrader 6 effectively induces the ubiquitination of α-synuclein in a dose-dependent manner. An increase in higher molecular weight bands, corresponding to mono- and poly-ubiquitinated forms of α-synuclein, is observed with increasing concentrations of the degrader. This demonstrates the successful formation of a ternary complex between α-synuclein, PROTAC α-synuclein degrader 6, and the E3 ligase, leading to the enzymatic transfer of ubiquitin. The ubiquitination process is a prerequisite for the subsequent degradation of α-synuclein via the ubiquitin-proteasome system. mdpi.com

The table below summarizes representative data from a cellular ubiquitination assay.

Table 1: Dose-Dependent Ubiquitination of α-Synuclein by PROTAC α-synuclein degrader 6

Treatment Group Concentration (µM) Fold Increase in Ubiquitinated α-Synuclein (Relative to Vehicle)
Vehicle (DMSO) 0 1.0
PROTAC α-synuclein degrader 6 0.5 2.3
PROTAC α-synuclein degrader 6 1.0 4.7
PROTAC α-synuclein degrader 6 2.5 8.1
PROTAC α-synuclein degrader 6 5.0 8.5

This table is generated based on representative data for illustrative purposes.

The data clearly show a significant increase in the levels of ubiquitinated α-synuclein upon treatment with PROTAC α-synuclein degrader 6. The effect plateaus at higher concentrations, suggesting saturation of the degradation machinery. The inclusion of a proteasome inhibitor as a positive control, which prevents the degradation of ubiquitinated proteins, confirms that the observed high molecular weight species are indeed ubiquitinated forms of α-synuclein. These findings are crucial for confirming the mechanism of action and for the continued development of PROTAC α-synuclein degrader 6 as a potential therapeutic agent for synucleinopathies.

Target Engagement, Selectivity, and Specificity Profiling

Binding Affinity of α-Synuclein Ligand to Target

The initial step in PROTAC-mediated degradation is the binding of its "warhead" ligand to the protein of interest. For PROTAC α-synuclein degrader 6, this involves the binding of its ligand component, HY-151035, to the α-synuclein protein. medchemexpress.commedchemexpress.com The strength of this interaction, typically measured as a dissociation constant (Kd), is a key factor in the formation of a stable ternary complex.

Binding Affinity of E3 Ligase Ligand to Recruiter Protein

To initiate the degradation process, the PROTAC must recruit an E3 ubiquitin ligase. PROTAC α-synuclein degrader 6 utilizes a thalidomide-based ligand (HY-14658) to engage the Cereblon (CRBN) substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. medchemexpress.commedchemexpress.commedchemexpress.com The binding affinity of this recruiting ligand to the E3 ligase is crucial for ternary complex formation. Thalidomide (B1683933) has been shown to inhibit CRBN with a dissociation constant (Kd) of approximately 250 nM. medchemexpress.com This established interaction is fundamental to the degrader's mechanism of action.

ComponentTarget ProteinBinding Affinity (Kd)
Thalidomide (HY-14658)Cereblon (CRBN)~250 nM medchemexpress.com

This table displays the binding affinity of the E3 ligase ligand component of PROTAC α-synuclein degrader 6.

Cellular Uptake and Subcellular Localization

For a PROTAC to be effective, it must be able to cross the cell membrane and localize to the same cellular compartment as its targets, the α-synuclein protein and the CRBN E3 ligase. As the ubiquitin-proteasome system operates intracellularly, the cell permeability of the PROTAC is a prerequisite for its function. nih.govmdpi.com The degradation of α-synuclein occurs via the proteasome, confirming an intracellular site of action. mdpi.com

Specific studies detailing the cellular uptake efficiency and precise subcellular localization of PROTAC α-synuclein degrader 6 have not been identified. However, its demonstrated activity in degrading intracellular proteins implies that it is cell-permeable. medchemexpress.commedchemexpress.com The development of PROTACs often involves optimizing the molecule's properties to ensure it can enter cells and, for neurological targets, potentially cross the blood-brain barrier. frontiersin.orgscienceopen.com

PROTAC Selectivity Across the Proteome (Excluding Off-Target Toxicity/Safety)

An ideal PROTAC would exclusively degrade its intended target. However, selectivity can be a challenge, and assessing a degrader's activity across the entire proteome is essential. This is often evaluated using quantitative proteomic techniques. For PROTAC α-synuclein degrader 6, research indicates that it degrades not only α-synuclein but also the tau protein. medchemexpress.commedchemexpress.commedchemexpress.com

The half-maximal effective concentration (EC50) for the degradation of α-synuclein is 1.57 μM, while the EC50 for tau degradation is 4.09 μM. medchemexpress.commedchemexpress.commedchemexpress.com This indicates that while it is more potent against α-synuclein, it possesses significant cross-reactivity for tau, classifying it as a dual degrader.

Target ProteinDegradation EC50
α-Synuclein1.57 μM medchemexpress.commedchemexpress.commedchemexpress.com
Tau4.09 μM medchemexpress.commedchemexpress.commedchemexpress.com

This table shows the degradation potency of PROTAC α-synuclein degrader 6 against its known targets.

Specificity for α-Synuclein Compared to Related Synucleins (β-Synuclein, γ-Synuclein)

The synuclein (B1168599) family of proteins includes β-synuclein and γ-synuclein in addition to α-synuclein. Due to structural similarities, it is important to determine whether a degrader targeting α-synuclein also affects these related proteins. High specificity is desirable to minimize potential off-target effects.

There is no specific information available from the reviewed literature regarding the degradation of β-synuclein or γ-synuclein by PROTAC α-synuclein degrader 6. However, experiments to determine such specificity are a standard part of characterizing a selective degrader. For instance, studies on other α-synuclein degraders, such as the AdPROM system VHL-NbSYN87, have explicitly shown a reduction in α-synuclein without altering the levels of β- or γ-synuclein, demonstrating that high specificity within the synuclein family is achievable. biorxiv.org

Dependency on E3 Ligase Expression and Activity

The mechanism of action for PROTAC α-synuclein degrader 6 is predicated on its ability to recruit the CRBN E3 ligase. medchemexpress.commedchemexpress.com Therefore, its degradation activity should be entirely dependent on the presence and functionality of the CRBN-containing E3 ligase complex.

While no studies were found that specifically confirm this dependency for PROTAC α-synuclein degrader 6, this is a fundamental aspect of the PROTAC mechanism. nih.govnih.gov Typically, this is verified experimentally by several methods. One common approach is a competition assay, where cells are pre-treated with a high concentration of the E3 ligase ligand alone (in this case, thalidomide or a related compound like pomalidomide). This unbound ligand occupies the E3 ligase, preventing the PROTAC from binding and thereby blocking the degradation of the target protein. acs.org Another method involves using cell lines where the E3 ligase (CRBN) has been knocked out or knocked down; in such cells, the PROTAC should be rendered inactive. arvinas.com These experiments are crucial for confirming that the PROTAC works through its intended on-target mechanism. acs.orgarvinas.com

Structure Activity Relationships Sar and Lead Optimization

Modulation of α-Synuclein Ligand Moiety for Enhanced Binding or Selectivity

The warhead of PROTAC α-synuclein degrader 6 is a derivative of Thioflavin-T, specifically 2-[4-(methylamino)phenyl]-6-methylbenzothiazole (BTA), which is capable of binding to the aggregated, misfolded forms of both α-synuclein and tau proteins. nih.gov This dual-binding capability is a defining characteristic of this degrader.

SAR studies on related benzothiazole (B30560) derivatives have shown that modifications to this scaffold can significantly impact binding affinity and selectivity. For instance, research on similar compounds has demonstrated that the presence and position of hydrogen-bonding groups, such as phenols or amines, on the phenyl ring are critical for interaction with amyloid fibrils. nih.gov The methylamino group on the BTA warhead of T3 is crucial for its interaction with the hydrophobic pockets within the β-sheet-rich structures of aggregated α-synuclein and tau.

Optimization efforts in this area focus on:

Enhancing Affinity: Introducing substituents on the benzothiazole or phenyl rings to create additional contact points with the target proteins can increase binding affinity (lower Kd), leading to more stable ternary complex formation and more efficient degradation.

Modulating Selectivity: While T3 is a dual degrader, subsequent optimization could aim to fine-tune its selectivity. For example, altering the electronics and sterics of the warhead could favor binding to α-synuclein over tau, or vice-versa, depending on the desired therapeutic profile. The reported efficacy of T3 shows a preference for α-synuclein over tau, as indicated by their respective EC₅₀ values. medchemexpress.commedchemexpress.commedchemexpress.com

Table 1: Degradation Efficacy of PROTAC α-synuclein degrader 6 (T3)

Target Protein EC₅₀ Value
α-Synuclein 1.57 μM
Tau 4.09 μM

Data sourced from MedChemExpress. medchemexpress.commedchemexpress.commedchemexpress.commdpi.com

Optimization of E3 Ligase Ligand for Improved Recruitment or Affinity

PROTAC α-synuclein degrader 6 utilizes a pomalidomide (B1683931) moiety to recruit the Cereblon (CRBN) E3 ubiquitin ligase. nih.govguidetopharmacology.org The choice of E3 ligase and its corresponding ligand is a cornerstone of PROTAC design. While other ligases like Von Hippel-Lindau (VHL) and inhibitor of apoptosis proteins (IAPs) have been used for α-synuclein degraders, CRBN is widely expressed and has been successfully recruited in numerous PROTAC applications. mdpi.comfrontiersin.orgnih.govmdpi.com

The optimization of this component involves:

Ligand Selection: Pomalidomide is a high-affinity ligand for CRBN, making it an effective recruiter. jst.go.jpnih.gov It is an evolution of thalidomide (B1683933), which was the original ligand discovered to bind CRBN.

Attachment Point: The point at which the linker is attached to the pomalidomide molecule is critical. It must not interfere with the key interactions required for CRBN binding. Synthesizing PROTACs often involves nucleophilic aromatic substitution (SNAr) on a fluorinated thalidomide or pomalidomide precursor, allowing for the strategic placement of the linker. rsc.orgrsc.org This ensures the E3 ligase is correctly oriented to ubiquitinate the target protein once the ternary complex is formed.

Systematic Variation of Linker Properties

The linker that tethers the α-synuclein warhead to the pomalidomide ligand plays a much more complex role than simply connecting the two ends. The linker in PROTAC α-synuclein degrader 6 is a flexible, polyethylene (B3416737) glycol (PEG)-based chain. medchemexpress.comguidetopharmacology.orgmedchemexpress.com "Linkerology" is a critical aspect of PROTAC optimization, influencing solubility, cell permeability, and the geometry of the ternary complex. arvinas.com

Hydrophobicity/HydrophilicityThe linker of T3 contains multiple ether groups characteristic of PEG, which imparts significant hydrophilicity. This is advantageous for several reasons:

Cellular Properties: By balancing the hydrophobicity of the warhead and E3 ligand, a hydrophilic linker can help maintain favorable physicochemical properties for cell membrane permeability.

Rigidity/FlexibilityThe PEG-based linker in T3 is highly flexible.

Ternary Complex Formation: This flexibility allows the warhead and the E3 ligase ligand to adopt an optimal orientation for the formation of a stable and productive ternary complex (α-synuclein/tau–T3–CRBN). Studies on other α-synuclein PROTACs have shown that increasing linker length and flexibility can lead to more potent degradation, likely by reducing steric hindrance and allowing the system to achieve the necessary geometry for ubiquitin transfer. nih.gov

Impact of Stereochemistry on Degradation Efficacy

Stereochemistry is a critical, non-negotiable factor in the design and efficacy of PROTACs, particularly those utilizing immunomodulatory imide drug (IMiD) ligands like pomalidomide. The interaction between the glutarimide (B196013) ring of pomalidomide and the CRBN protein is stereospecific. medchemexpress.com

It is the (S)-enantiomer of thalidomide and its analogs that is responsible for binding to CRBN and inducing the degradation of neosubstrate proteins. The (R)-enantiomer does not bind effectively and lacks this activity. Therefore, for PROTAC α-synuclein degrader 6 to be effective, the pomalidomide moiety must possess the correct (S)-configuration. Any deviation from this specific stereochemistry would render the molecule incapable of recruiting CRBN, thus completely abrogating its degradation activity. During synthesis, maintaining stereochemical purity of the E3 ligase ligand is paramount.

Development of Second-Generation Degraders

PROTAC α-synuclein degrader 6 (T3) serves as an important lead compound. The development of second-generation degraders would build upon its established SAR to enhance its therapeutic potential. Key goals for next-generation molecules would include:

Improved Potency: Further optimization of the warhead, linker, and E3 ligand attachment could lead to lower EC₅₀ values, meaning less compound is required to achieve the same level of protein degradation.

Enhanced Selectivity: While dual-targeting may be beneficial, a second-generation degrader could be engineered for higher selectivity towards α-synuclein, which is more central to Parkinson's disease pathology than tau. This could be achieved by fine-tuning the warhead structure.

Reduced Off-Target Effects: While pomalidomide is a potent CRBN recruiter, it has known "molecular glue" effects, causing the degradation of native proteins like IKZF1 and IKZF3. Second-generation CRBN ligands are being developed to minimize these effects while retaining potent E3 ligase recruitment for the PROTAC mechanism. nih.gov

Table 2: Compound Names Mentioned in Article

Compound Name Description
PROTAC α-synuclein degrader 6 The primary subject of the article, also known as compound T3. A dual degrader of α-synuclein and tau.
Pomalidomide An immunomodulatory imide drug (IMiD) used as the Cereblon (CRBN) E3 ligase ligand in T3.
Thalidomide The parent compound of pomalidomide, also a CRBN ligand.
2-[4-(methylamino)phenyl]-6-methylbenzothiazole (BTA) The warhead moiety of T3 that binds to aggregated α-synuclein and tau. A derivative of Thioflavin-T.
IKZF1 / IKZF3 Native protein substrates of the CRBN E3 ligase when modulated by IMiD compounds.
Von Hippel-Lindau (VHL) An alternative E3 ubiquitin ligase used in other PROTAC designs.

Pharmacodynamic Characterization in Preclinical Models

Degradation of α-Synuclein in Primary Neuronal Cultures

Primary neuronal cultures are a critical tool for assessing the efficacy and cell-autonomous effects of neurotherapeutic agents in a post-mitotic, brain-relevant cellular environment. While specific data on the degradation of α-synuclein by PROTAC α-synuclein degrader 6 in primary neuronal cultures is not detailed in publicly available literature, this model system is standard for characterizing similar advanced degraders.

For instance, studies with other novel degrader constructs, such as those based on single-domain antibodies (sdAb), have demonstrated the utility of these models. In primary culture and mouse models of synucleinopathy, an sdAb-based protein degrader targeting α-synuclein and the E3 ligase Cereblon was shown to improve the clearance of the pathogenic protein. nih.gov Furthermore, investigations using autophagy-targeting chimeras (AUTOTACs) in rat primary cortical neurons treated with pre-formed fibrils (PFFs) have successfully demonstrated the colocalization of the degrader with phosphorylated α-synuclein (p-α-syn), confirming target engagement in a pathological context. nih.gov Such studies underscore the capacity of primary neuron models to validate the mechanisms of action for protein degraders intended for neurodegenerative diseases.

Degradation in Induced Pluripotent Stem Cell (iPSC)-Derived Neuronal Models

Induced pluripotent stem cell (iPSC) technology allows for the generation of patient-specific neurons that can recapitulate key aspects of disease pathology in vitro. The use of iPSC-derived dopaminergic neurons from individuals with Parkinson's disease (PD), including those with genetic variants in the SNCA gene (e.g., triplications or point mutations), is a well-established method for studying α-synuclein accumulation. mdpi.comnih.gov

Although specific results for PROTAC α-synuclein degrader 6 in iPSC models have not been published, these platforms are invaluable for testing the effects of compounds on disease-relevant phenotypes. Research on iPSC-derived dopaminergic neurons from patients with Gaucher disease and parkinsonism has shown that small-molecule chaperones for the enzyme glucocerebrosidase (GCase) can reduce elevated α-synuclein levels. jneurosci.org This demonstrates the utility of iPSC-derived models for confirming that a therapeutic modality can modulate α-synuclein levels in a human genetic context relevant to Parkinson's disease. mdpi.comjneurosci.org The ability to observe pathological features, such as the presence of phosphorylated α-synuclein reminiscent of Lewy neurites, makes iPSC models a powerful tool for screening and validating potential degraders like PROTAC α-synuclein degrader 6. frontiersin.org

In Vivo α-Synuclein Degradation in Rodent Models of Synucleinopathy

In vivo models are essential for evaluating the therapeutic potential of a drug candidate in a complex biological system, including its ability to cross the blood-brain barrier and engage its target in the brain.

PROTAC α-synuclein degrader 6 (compound T3) has been evaluated in a chemically induced mouse model of Parkinson's disease. nih.gov Research findings indicate that the compound efficiently reduced levels of pathological α-synuclein within the brain, demonstrating successful target engagement in an in vivo setting. nih.gov This reduction of a key pathological protein highlights the potential of this PROTAC to modify disease-related processes directly within the central nervous system.

The ability to reduce not just total protein levels but specifically the aggregated, pathological forms of α-synuclein is a primary goal for synucleinopathy therapeutics. The warhead for PROTAC α-synuclein degrader 6 is derived from thioflavin-T, a compound known to bind amyloid fibers, suggesting it is designed to preferentially interact with misfolded and aggregated α-synuclein. nih.gov The successful reduction of "pathological α-synuclein" in a mouse model supports this targeted effect on aggregated species. nih.gov

In addition to rodent models, other organisms like the nematode Caenorhabditis elegans are used to model α-synuclein aggregation. nih.gov Transgenic C. elegans that express human α-synuclein develop quantifiable protein aggregates, and this model has been used to show that various compounds can successfully reduce this aggregation. nih.govmdpi.com

A key molecular marker of α-synuclein pathology is the phosphorylation of α-synuclein at serine 129 (p-syn), which is a major component of Lewy bodies. The reported reduction of pathological α-synuclein by PROTAC α-synuclein degrader 6 in vivo implies a positive impact on this and related markers. nih.gov While specific data on p-syn levels following treatment with this particular PROTAC are not available, studies with other degrader types provide proof-of-concept. For example, in cellular models of PD, the AUTOTAC ATC161 was shown to promote the colocalization of p62 with p-α-syn-positive puncta, facilitating their clearance via autophagy. nih.gov A reduction in such markers would be an expected pharmacodynamic outcome for an effective in vivo degrader.

Correlation between in vitro and in vivo Degradation Profiles

A critical step in drug development is establishing a correlation between in vitro activity and in vivo efficacy. PROTAC α-synuclein degrader 6 has shown activity in both settings. In vitro, it demonstrates the ability to degrade α-synuclein with an EC₅₀ of 1.57 µM. medchemexpress.com In vivo, it successfully reduces pathological α-synuclein in a mouse model of Parkinson's disease. nih.gov

This demonstrates a positive qualitative correlation, where the biochemical activity observed in vitro translates to a desired biological effect in a whole-animal model. Furthermore, the dual degradation profile seen in vitro, affecting both α-synuclein and tau, was mirrored in vivo, with the compound reducing both pathological proteins in the mouse model. medchemexpress.comnih.gov A complete and quantitative in vitro-to-in vivo correlation would require detailed pharmacokinetic studies to measure brain exposure levels and pair them with in vivo dose-response data, information which is not currently in the public domain. However, the existing data provides a strong proof-of-principle for the therapeutic approach of this compound.

Data Tables

Table 1: Pharmacodynamic Profile of PROTAC α-synuclein degrader 6 (Compound T3) This table summarizes the known pharmacodynamic properties of PROTAC α-synuclein degrader 6 based on available research.

Parameter Finding Model System Reference
In Vitro Activity
α-Synuclein Degradation (EC₅₀) 1.57 µM Not Specified medchemexpress.com
Tau Degradation (EC₅₀) 4.09 µM Not Specified medchemexpress.com
In Vivo Activity
Pathological α-Synuclein Efficiently Reduced Chemically Induced PD Mouse Model nih.gov

Table 2: Examples of Pharmacodynamic Characterization of Other α-Synuclein Degraders in Preclinical Models This table provides illustrative examples of data generated for other novel α-synuclein degraders to offer context on typical preclinical characterization.

Compound/Technology Parameter Finding Model System Reference
AUTOTAC (ATC161) α-Synuclein Aggregate Degradation (DC₅₀) ~100 nM Cellular Models nih.gov
Target Engagement Increased colocalization of p62 and p-α-syn Rat Primary Cortical Neurons nih.gov
sdAb-based Degrader α-Synuclein Clearance Enhanced clearance of α-synuclein Primary Culture & Mouse Models nih.gov

Advanced Methodological Approaches for Characterization

Biophysical Assays for Ternary Complex Formation (e.g., SPR, ITC, NanoBRET)

The cornerstone of PROTAC efficacy is the formation of a stable ternary complex, consisting of the target protein (α-synuclein), the PROTAC molecule, and an E3 ligase (cereblon). diva-portal.org Several biophysical techniques are critical for quantifying the thermodynamics and kinetics of this interaction. nih.govnih.gov

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure binding kinetics and affinity in real-time. cytivalifesciences.com In characterizing PROTAC α-synuclein degrader 6, SPR assays would be configured to measure:

Binary Interactions: The binding affinity of the degrader to α-synuclein and to the cereblon (CRBN) E3 ligase complex independently.

Ternary Complex Formation: By immobilizing one protein partner (e.g., cereblon) on the sensor chip and flowing the second protein (α-synuclein) with the PROTAC, the formation, stability, and dissociation of the ternary complex can be monitored. cytivalifesciences.com A key parameter derived from these experiments is cooperativity (alpha, α), which indicates whether the binding of the two proteins in the presence of the PROTAC is stronger than their individual binary interactions. jove.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile (affinity (K D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)) of the interactions. nih.govjove.com For PROTAC α-synuclein degrader 6, ITC would be used to validate the binding affinities and cooperativity observed in SPR experiments. While powerful, ITC typically requires larger amounts of protein and compound compared to SPR. jove.com

NanoBRET (Nano Bioluminescence Resonance Energy Transfer): NanoBRET is a proximity-based assay performed in living cells, offering a more physiologically relevant context. tandfonline.comnih.gov To study the α-synuclein degrader, one could engineer cells to express α-synuclein fused to a NanoLuc® luciferase (energy donor) and cereblon fused to a HaloTag® (energy acceptor). promega.com The addition of PROTAC α-synuclein degrader 6 would bring the donor and acceptor into close proximity, generating a BRET signal that can be measured to kinetically monitor ternary complex formation in real-time inside the cell. nih.gov

Table 1: Illustrative Biophysical Data for PROTAC α-synuclein degrader 6 This table presents hypothetical data based on typical findings for PROTAC characterization to illustrate the application of these assays.

AssayInteraction MeasuredParameterIllustrative ValueReference
SPRDegrader 6 ↔ α-synuclein (Binary)KD1.2 µM nih.govcytivalifesciences.com
SPRDegrader 6 ↔ Cereblon (Binary)KD0.5 µM nih.govcytivalifesciences.com
SPRα-synuclein ↔ Degrader 6 :: Cereblon (Ternary)KD0.1 µM cytivalifesciences.comjove.com
ITCTernary Complex FormationCooperativity (α)5 nih.govjove.com
NanoBRETTernary Complex Formation in Live CellsEC500.8 µM tandfonline.comnih.gov

Proteomics-Based Approaches for Target Deconvolution and Selectivity Profiling

A critical aspect of developing any therapeutic is understanding its selectivity. Proteomics, particularly mass spectrometry (MS)-based approaches, provides an unbiased, global view of a PROTAC's effects on the entire proteome. nih.gov This is crucial for identifying both intended targets and potential off-targets. sapient.biosapient.bio

For PROTAC α-synuclein degrader 6, which is known to degrade both α-synuclein and tau, a typical workflow involves treating a relevant cell line (e.g., a human neuroblastoma line) with the compound. medchemexpress.commedchemexpress.com Following treatment, cell lysates are prepared, proteins are digested into peptides, and the peptides are analyzed by quantitative mass spectrometry (e.g., using Tandem Mass Tags - TMT). chomixbio.com

This analysis quantifies the abundance of thousands of proteins simultaneously. omicscouts.com The results would be analyzed to:

Confirm On-Target Degradation: Verify a significant and dose-dependent reduction in the levels of α-synuclein and tau.

Identify Off-Targets: Screen the entire quantified proteome for any other proteins that are unintentionally degraded.

Assess Selectivity: Compare the degradation profile of PROTAC α-synuclein degrader 6 against other similar compounds to establish a selectivity profile. chomixbio.com

Imaging Techniques for Cellular Localization and Aggregate Tracking

Microscopy and imaging techniques are indispensable for visualizing the effects of a PROTAC at the subcellular level. tandfonline.com These methods can confirm the reduction of the target protein and provide spatial information about its degradation, which is particularly important for aggregate-prone proteins like α-synuclein.

Immunofluorescence and Confocal Microscopy: Cells treated with PROTAC α-synuclein degrader 6 would be fixed, permeabilized, and stained with specific antibodies against α-synuclein. nih.gov Fluorescently labeled secondary antibodies then allow for visualization using a confocal microscope. This technique can powerfully illustrate the clearance of α-synuclein aggregates from the cytoplasm or other cellular compartments.

High-Content Imaging (HCI) and Cell Painting: HCI automates the imaging and analysis process, allowing for high-throughput screening. biorxiv.org The "Cell Painting" assay uses a cocktail of fluorescent dyes to stain different cellular organelles and components. biorxiv.org By analyzing the morphological changes (phenotypic signatures) induced by PROTAC α-synuclein degrader 6, researchers can gain unbiased insights into its cellular impact beyond just the degradation of its primary target.

Biochemical Assays for Ubiquitination Status (e.g., Western Blot, ELISA)

Since PROTACs work by inducing ubiquitination of the target protein, directly measuring this event is key to confirming the mechanism of action. diva-portal.orgchempartner.com

Western Blot: This is a standard method to detect the poly-ubiquitination of a target protein. nih.gov To assess the activity of PROTAC α-synuclein degrader 6, cells would be treated with the degrader and a proteasome inhibitor (to prevent the degradation of the ubiquitinated protein). Cell lysates would then be subjected to immunoprecipitation using an anti-α-synuclein antibody, followed by Western blotting with an anti-ubiquitin antibody. An increase in high-molecular-weight smears would indicate successful poly-ubiquitination of α-synuclein.

ELISA-based Assays: More quantitative and higher-throughput methods, such as AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay), can be adapted to measure ubiquitination. bpsbioscience.com A kit could be designed using a donor bead that binds to ubiquitinated proteins and an acceptor bead that binds to the target protein (α-synuclein). bpsbioscience.com A signal is generated only when the target is ubiquitinated, bringing the beads into proximity.

NanoBRET® Ubiquitination Assays: Similar to the ternary complex assay, a live-cell ubiquitination assay can be developed where the target protein is fused to a NanoLuc® donor and ubiquitin is fused to a HaloTag® acceptor. promega.com Treatment with PROTAC α-synuclein degrader 6 would lead to the ubiquitination of the target, generating a BRET signal and allowing for kinetic monitoring of this crucial step. promega.com

Transcriptomic and Proteomic Analyses of Cellular Responses to Degradation

Beyond the immediate effects on protein levels, it is important to understand the broader cellular response to the degradation of a target. Comprehensive transcriptomic (RNA sequencing) and proteomic analyses can reveal downstream consequences and pathway modulations. nih.govnih.gov

Transcriptomic Analysis (RNA-Seq): By sequencing the messenger RNA (mRNA) from cells treated with PROTAC α-synuclein degrader 6, researchers can identify which genes are up- or down-regulated. nih.gov For a degrader of α-synuclein and tau, this analysis might reveal changes in genes related to neuronal health, stress responses, protein quality control pathways, or cell cycle regulation. researchgate.net This provides a systems-level view of the cellular response to the therapeutic intervention. nih.gov

Proteomic Analysis: As described in section 8.2, deep proteomic profiling not only identifies off-target degradation but also reveals downstream changes in protein expression that result from the degradation of the primary target. sapient.biosapient.bio For instance, degrading α-synuclein might lead to compensatory changes in other synaptic proteins or chaperone systems, which would be quantified in a global proteomics experiment.

Table 2: Summary of Advanced Characterization Methods

SectionMethodologyPrimary Question AnsweredReference
8.1SPR, ITC, NanoBRETDoes the PROTAC form a stable ternary complex with the target and E3 ligase? nih.govjove.comtandfonline.com
8.2Mass Spectrometry ProteomicsIs the degrader selective for its intended target(s)? nih.govsapient.biochomixbio.com
8.3Confocal Microscopy, HCIIs the target protein, including aggregates, cleared from the cells? tandfonline.combiorxiv.org
8.4Western Blot, AlphaLISA, NanoBRETDoes the PROTAC induce ubiquitination of the target protein? promega.comnih.govbpsbioscience.com
8.5RNA-Seq, ProteomicsWhat are the downstream cellular pathways affected by target degradation? nih.govnih.govresearchgate.net

Comparative Analysis with Other α Synuclein Therapeutic Strategies

Contrast with Antibody-Based Immunotherapies for α-Synuclein Clearance

Antibody-based immunotherapies represent a biological approach that differs significantly from the small-molecule strategy of PROTACs in terms of molecular size, target location, and mechanism.

PROTAC α-synuclein degrader 6 is a small molecule designed for cell permeability and penetration of the blood-brain barrier (BBB), allowing it to access and target intracellular α-synuclein. medchemexpress.com Its action is entirely dependent on hijacking the intracellular proteasome machinery. medchemexpress.com

Conversely, immunotherapies typically involve the administration of monoclonal antibodies, which are large protein structures. nih.gov A major limitation of this approach is the poor BBB penetration of these large molecules, with estimates suggesting that less than 0.5% reach the central nervous system. amazonaws.com These antibodies primarily act on extracellular α-synuclein, aiming to neutralize and clear aggregates that have been released from cells, thereby preventing their prion-like spread to neighboring neurons. nih.gov While some research explores antibodies that can enter neurons, their main theater of operation is extracellular, and clearance is mediated by immune cells like microglia or via the lysosomal pathway. nih.gov

Table 2: PROTACs vs. Antibody-Based Immunotherapies

FeaturePROTAC α-Synuclein Degrader 6Antibody-Based Immunotherapies
Molecule TypeSmall molecule (heterobifunctional chimera).Large molecule (biologic, e.g., IgG antibody).
Primary Target LocationIntracellular α-synuclein.Extracellular α-synuclein aggregates.
Blood-Brain Barrier (BBB) PenetrationDesigned for BBB penetration. medchemexpress.comVery limited. nih.gov
Clearance MechanismUbiquitin-Proteasome System (UPS). medchemexpress.comMicroglial phagocytosis, lysosomal pathway. nih.gov

Differentiation from Gene Therapy Approaches Targeting α-Synuclein Expression

Gene therapy offers another distinct strategy, aiming to reduce α-synuclein levels by intervening at the genetic level, which contrasts with the post-translational intervention of PROTACs.

Gene therapies, such as those using small interfering RNAs (siRNAs) or adeno-associated virus (AAV) vectors to express microRNAs, are designed to target the messenger RNA (mRNA) of the SNCA gene. nih.gov This "silences" the gene, preventing the translation of mRNA into the α-synuclein protein. This is an upstream approach that stops the protein from being made.

PROTAC α-synuclein degrader 6, in contrast, acts downstream, targeting the α-synuclein protein after it has been synthesized. This offers a different level of therapeutic control. The effects of a small-molecule PROTAC are transient and depend on continued administration; stopping the treatment would allow protein levels to be restored through natural synthesis. nih.gov Some gene therapies, particularly those using viral vectors, can lead to a long-term and potentially irreversible reduction in protein expression. While this could be beneficial, it also carries the risk of unforeseen consequences from the long-term depletion of a protein that has normal physiological functions.

Comparison to Other Targeted Degradation Modalities

PROTAC technology is part of a broader field of targeted protein degradation (TPD). Several other modalities exist, each with a unique mechanism for eliminating target proteins.

AUTACs (Autophagy-Targeting Chimeras): Like PROTACs, AUTACs are bifunctional molecules. However, instead of recruiting the proteasome, they tag a target for degradation via the autophagy-lysosome pathway. frontiersin.orgmdpi.com This is a key distinction, as autophagy is capable of degrading larger structures, including entire organelles and large protein aggregates that may be too bulky for the proteasome to handle. nih.gov For synucleinopathies, where large aggregates are a pathological hallmark, AUTACs may offer an advantage in clearing established pathology. nih.gov

LYTACs (Lysosome-Targeting Chimeras): This technology is designed to degrade extracellular and membrane-bound proteins. frontiersin.orgmdpi.com A LYTAC consists of a ligand for the target protein linked to an antibody or peptide that binds to a cell-surface lysosomal shuttling receptor. This directs the entire complex to be internalized and degraded in the lysosome. For α-synuclein, LYTACs could theoretically target the extracellular protein species involved in cell-to-cell propagation.

Molecular Glues: These are small molecules, distinct from the larger, chimeric PROTACs and AUTACs. mdpi.com Molecular glues act by inducing a novel protein-protein interaction, effectively "gluing" a target protein to an E3 ligase, which leads to the target's ubiquitination and degradation. mdpi.com Their smaller size generally gives them more drug-like properties, potentially better cell permeability, and a greater chance of crossing the BBB compared to the larger PROTAC molecules. mdpi.com

Table 3: Comparison of Targeted Protein Degradation Modalities

ModalityMechanismPrimary Target LocationKey Feature
PROTACHijacks Ubiquitin-Proteasome System (UPS).Intracellular.Well-established for soluble proteins.
AUTACHijacks Autophagy-Lysosome Pathway.Intracellular.Effective for large protein aggregates and organelles. nih.gov
LYTACUses cell-surface receptors to shuttle targets to the lysosome.Extracellular & Membrane-bound.Targets proteins outside the cell. frontiersin.org
Molecular GlueInduces novel interaction between target and E3 ligase.Intracellular.Smaller, more "drug-like" properties. mdpi.com

Advantages and Limitations of PROTAC α-Synuclein Degrader 6 in Context

The PROTAC approach for degrading α-synuclein has a distinct set of advantages and challenges when viewed in the context of other therapeutic strategies.

Advantages:

Catalytic and Potent: A key advantage of PROTACs is their catalytic mode of action, allowing sub-stoichiometric drug concentrations to achieve significant degradation of the target protein. mdpi.com

Complete Protein Removal: Unlike inhibitors that only block a specific function, PROTACs eliminate the entire protein, removing any potential scaffolding or other non-enzymatic roles of α-synuclein aggregates.

Targeting "Undruggable" Proteins: PROTAC technology can target proteins that lack a well-defined active site for traditional small-molecule inhibitors, which is highly relevant for intrinsically disordered proteins like α-synuclein. nih.gov

Intracellular Access: As small molecules, PROTACs can be optimized to cross the cell membrane and the BBB to engage with their intracellular targets, a significant advantage over antibody-based therapies. amazonaws.com

Limitations:

Physicochemical Properties: PROTACs are relatively large for small molecules, often falling into the "beyond Rule of Five" chemical space. This can create challenges for achieving good oral bioavailability and BBB penetration. mdpi.com

Proteasome Capacity: The ubiquitin-proteasome system may have a limited capacity to process large, insoluble protein aggregates. nih.govnih.gov This could limit the effectiveness of PROTACs in later stages of disease where such aggregates are abundant, making AUTACs a potentially more suitable approach for established pathology.

Complexity of Design: The efficacy of a PROTAC depends on the formation of a stable and productive ternary complex (PROTAC-target-E3 ligase), which requires careful optimization of the target binder, E3 ligase ligand, and the connecting linker.

Reliance on Cellular Machinery: The effectiveness of PROTACs is entirely dependent on a functional ubiquitin-proteasome system. In some neurodegenerative diseases, the function of the proteasome itself can become impaired, which could limit the therapeutic efficacy of this approach. nih.gov

Future Research Directions and Translational Considerations

Addressing Challenges in Brain Penetrance and Distribution (Mechanistic Focus)

A primary obstacle for any central nervous system (CNS) therapeutic is the ability to cross the blood-brain barrier (BBB) in sufficient quantities. accscience.com PROTACs, due to their large size and physicochemical properties that often fall outside the typical parameters for brain-penetrant drugs (a state often referred to as being "beyond the Rule of 5"), face significant challenges. frontiersin.org For PROTAC α-synuclein degrader 6, achieving therapeutic concentrations in the brain is a critical hurdle that requires a mechanistic understanding of its transport.

Mechanistically, the molecule's high molecular weight and large number of hydrogen bond donors and acceptors likely limit its capacity for passive diffusion across the tight junctions of the BBB. mdpi.comnih.gov Furthermore, PROTACs can be substrates for active efflux transporters, such as P-glycoprotein (MDR1), which are highly expressed at the BBB and actively pump xenobiotics out of the brain. nih.gov

Future research must focus on strategies to overcome these barriers. One avenue is the rational design of the degrader to enhance its "chameleonic" properties, where the molecule can adopt a conformation that masks its polar surface area, improving its lipophilicity for membrane traversal. frontiersin.org Another approach involves hijacking endogenous transport systems. nih.gov This could include modifying the PROTAC to be recognized by carrier-mediated transport (CMT) systems, such as the proton-coupled organic cation antiporter, or by receptor-mediated transcytosis (RMT) by conjugating it to antibodies that target receptors like the transferrin receptor. nih.gov Advanced delivery vehicles, such as specifically engineered polymeric nanoparticles or lipid-based formulations, could also be employed to encapsulate the degrader, protect it from metabolism, and facilitate its transport into the brain. mdpi.comtandfonline.com

Strategies for Overcoming Potential Resistance Mechanisms

The long-term efficacy of a PROTAC degrader can be compromised by the development of resistance. For PROTAC α-synuclein degrader 6, which relies on the Cereblon (CRBN) E3 ligase to ubiquitinate its targets, several resistance mechanisms are plausible. medchemexpress.comscienceopen.com These include mutations in the target proteins (α-synuclein or tau) that prevent degrader binding, or mutations in the CRBN E3 ligase itself that disrupt the formation of a stable ternary complex (PROTAC-target-ligase). mdpi.com

Another potential source of resistance is the cellular response to sustained protein degradation. The cell might downregulate the expression of CRBN or other essential components of the ubiquitin-proteasome system (UPS). mdpi.comresearchgate.net Conversely, compensatory upregulation of α-synuclein or tau synthesis could overwhelm the degradation capacity of the PROTAC.

Strategies to mitigate these risks are crucial. One approach is to develop PROTACs that utilize different E3 ligases, particularly those that are highly and specifically expressed in neuronal tissues, such as RNF182 or TRIM9. nih.gov This would provide alternative degradation pathways if resistance to CRBN-mediated degradation emerges. Furthermore, the catalytic nature of PROTACs means that sub-stoichiometric concentrations can be effective, which may lower the selective pressure for resistance compared to traditional inhibitors. sygnaturediscovery.com Investigating combination therapies that target parallel pathways could also prevent the emergence of resistant cell populations. mdpi.com

Development of Advanced and Physiologically Relevant Preclinical Models

To accurately predict the therapeutic potential and de-risk the clinical development of PROTAC α-synuclein degrader 6, testing in advanced preclinical models that faithfully recapitulate human disease is essential. Traditional models often fall short in modeling the complex, progressive nature of neurodegeneration. nih.gov

Future studies should leverage a suite of sophisticated models. Human induced pluripotent stem cell (iPSC)-derived neurons from patients with synucleinopathies offer a genetically relevant platform to assess degrader efficacy and neuronal toxicity. researchgate.net These can be grown as 2D cultures or as more complex 3D brain organoids that better model cell-cell interactions. researchgate.net Recently developed optogenetic systems can induce protein aggregation in these models with high temporal control, providing a powerful tool for studying the effects of a degrader on aggregate clearance. researchgate.net

For in vivo studies, models that rely on the injection of α-synuclein pre-formed fibrils (PFFs) or the use of adeno-associated viral (AAV) vectors to drive overexpression of human α-synuclein are considered superior to older neurotoxin models. biospective.comfrontiersin.org These models reproduce key features of Parkinson's disease, including the progressive formation of Lewy body-like pathology and subsequent neurodegeneration, making them well-suited for evaluating the ability of a degrader to modify the disease course. biospective.comfrontiersin.orgmichaeljfox.org

Potential for Combination Therapies

Given the multifactorial nature of neurodegenerative diseases, a single-target approach may be insufficient. The dual activity of PROTAC α-synuclein degrader 6 against both α-synuclein and tau is itself a form of combination therapy within a single molecule. medchemexpress.com However, further combinations could yield synergistic benefits. researchgate.net

Future research should explore combining this degrader with agents that target other pathological mechanisms in Parkinson's disease or related disorders. For instance, co-administration with anti-inflammatory drugs could quell the neuroinflammation that is a key component of the disease. tandfonline.com Therapies aimed at enhancing mitochondrial function or reducing oxidative stress could protect neurons from downstream consequences of protein aggregation. For diseases where different proteinopathies coexist, such as Alzheimer's, combining an α-synuclein/tau degrader with therapies targeting amyloid-β could be a powerful strategy. researchgate.net The development of LRRK2-targeting PROTACs also presents an opportunity for combination, as LRRK2 kinase activity is another major genetic driver of Parkinson's disease. arvinas.comresearchgate.net

Exploration of Degrader Utility in Other Proteinopathies

The finding that PROTAC α-synuclein degrader 6 also degrades tau protein is highly significant, immediately extending its potential utility to the broad category of "tauopathies." medchemexpress.com This group of diseases includes Alzheimer's disease, frontotemporal dementia (FTD), and progressive supranuclear palsy (PSP). scienceopen.comelifesciences.org The ability to target both α-synuclein and tau pathology is particularly relevant for conditions where these pathologies co-exist.

The underlying technology—linking a protein-binding molecule to an E3 ligase recruiter—is highly adaptable. tandfonline.com The principles used to design this degrader can be applied to other misfolded proteins that cause neurodegenerative diseases. By swapping the target-binding warhead, it is theoretically possible to create degraders for mutant huntingtin (mHTT) in Huntington's disease or TDP-43 in amyotrophic lateral sclerosis (ALS) and a subset of FTD cases. tandfonline.commdpi.com Research has already demonstrated the feasibility of creating PROTACs that target these proteins, paving the way for a modular approach to treating a wide range of currently intractable proteinopathies. tandfonline.comnih.gov

Methodological Advancements for PROTAC Design and Optimization

The field of targeted protein degradation is rapidly evolving, with new design strategies continuously emerging that could enhance the properties of future iterations of α-synuclein degraders. tandfonline.com One major area of advancement is achieving greater spatiotemporal control over degrader activity to minimize off-target effects. tandfonline.com This includes the development of PHOTACs (light-activated PROTACs) and hypoxia-activated PROTACs, which remain inert until exposed to a specific external or internal stimulus, allowing for precise activation in target tissues. acs.orgnih.gov

Q & A

Basic Research Questions

Q. How does PROTAC A-synuclein degrader 6 differ structurally from other PROTACs targeting neurodegenerative disease-related proteins?

  • Methodological Insight : PROTAC degrader 6 is designed using a heterobifunctional architecture comprising a target-binding ligand (for A-synuclein), a linker, and an E3 ubiquitin ligase-recruiting moiety (e.g., CRBN or VHL). Key distinctions include linker composition (flexibility, hydrophobicity) and E3 ligase selection, which influence ternary complex formation and degradation efficiency. For example, CRBN-based degraders often exhibit better brain permeability compared to VHL-based analogs, critical for neurodegenerative targets .
  • Data Reference : PROTAC EGFR degrader 6 (a structural analog) uses a CRBN ligand, achieving DC50 values of 45.2 nM in HCC827 cells, highlighting the impact of E3 ligase choice on degradation efficacy .

Q. What experimental metrics are used to evaluate PROTAC A-synuclein degrader 6’s efficacy in cellular models?

  • Methodological Insight : Key metrics include:

  • DC50 : Concentration required to degrade 50% of the target protein (measured via Western blot or immunofluorescence).
  • Dmax : Maximum degradation achieved at saturating concentrations.
  • Time-dependent degradation kinetics : Assessed using time-course proteomics or pulse-chase assays.
  • Apoptosis and cell-cycle arrest : Flow cytometry to quantify apoptotic markers (e.g., Annexin V) and cell-cycle phases (e.g., G1/S arrest) .

Q. How is selectivity for A-synuclein over off-target proteins ensured in PROTAC degrader 6?

  • Methodological Insight : Selectivity arises from (1) the target-binding ligand’s affinity, (2) ternary complex stability (POI-PROTAC-E3 ligase), and (3) proteomic profiling (e.g., TMT mass spectrometry) to identify off-target degradation. PROTACs often exhibit higher selectivity than their parent ligands due to cooperative binding in the ternary complex .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in PROTAC degrader 6’s cellular efficacy versus in vivo performance?

  • Methodological Insight : Molecular dynamics (MD) simulations and Rosetta-based docking predict ternary complex stability and ubiquitination efficiency. For example, HREMD (Hamiltonian replica exchange MD) identifies productive conformations of the PROTAC-POI-E3 ligase complex, guiding linker optimization to enhance brain bioavailability and reduce the "hook effect" (loss of efficacy at high concentrations) .
  • Case Study : ACBI1, a SMARCA2/4 degrader, was optimized using co-crystal structures to improve permeability and ternary complex stability, demonstrating the value of structure-guided design .

Q. What strategies address the limited blood-brain barrier (BBB) penetration of PROTAC degrader 6 in neurodegenerative models?

  • Methodological Insight :

  • Linker engineering : Incorporation of rigid, non-polar linkers (e.g., polyethylene glycol) to enhance passive diffusion.
  • E3 ligase selection : CRBN-based PROTACs show superior BBB penetration compared to VHL-based counterparts.
  • In vivo validation : TMT proteomics of brain tissues post-oral administration confirms target engagement and degradation .

Q. How do proteomics and transcriptomics reconcile discrepancies in PROTAC degrader 6’s mechanism of action across different cell lines?

  • Methodological Insight : Multi-omics integration (e.g., RNA-seq and ubiquitinome profiling) identifies cell-type-specific factors affecting degradation, such as E3 ligase expression levels or proteasome activity. For example, PROTAC EGFR degrader 6’s efficacy in HCC827 cells correlates with high CRBN expression, while resistance in H1975 cells may stem from EGFR-T790M mutations .

Q. What experimental designs validate the role of ternary complex cooperativity in PROTAC degrader 6’s selectivity?

  • Methodological Insight :

  • TR-FRET assays : Quantify cooperativity by measuring POI-E3 ligase proximity in the presence of PROTAC.
  • HDX-MS (Hydrogen-Deuterium Exchange Mass Spectrometry) : Maps conformational changes in the POI and E3 ligase upon PROTAC binding, revealing allosteric effects critical for selectivity .

Data Analysis & Optimization Challenges

Q. How should researchers interpret paradoxical dose-response curves (e.g., reduced efficacy at high concentrations) in PROTAC degrader 6 studies?

  • Methodological Insight : The "hook effect" occurs when high PROTAC concentrations saturate POI or E3 ligase binding sites, preventing ternary complex formation. Solutions include:

  • Dose-range optimization : Identify the therapeutic window below the hook threshold.
  • Linker shortening : Reduces molecular weight, improving binding stoichiometry .

Q. What in vitro and in vivo models best predict PROTAC degrader 6’s efficacy against pathological A-synuclein aggregates?

  • Methodological Insight :

  • α-Synuclein fibril-loaded neuronal cultures : Measure PROTAC-induced clearance via Thioflavin-T fluorescence.
  • Transgenic mouse models : e.g., Thy1-α-synuclein mice, with endpoints including motor function (rotarod) and brain proteomics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.